2,2-Dimethylpiperidine hydrochloride
Overview
Description
2,2-Dimethylpiperidine hydrochloride is a chemical compound with the molecular formula C7H16NCl. It is a derivative of piperidine, a six-membered heterocyclic amine with one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylpiperidine hydrochloride typically involves the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium. The process includes the removal of the metalation group, dehydroxylation, and pyridine reduction . Another method involves the cyclization of 2-substituted 8-nonen-4-amines via intramolecular hydroamination .
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions (MCRs) such as the Strecker synthesis, the Hantzsch synthesis, and the Mannich reaction. These methods are favored for their efficiency and cost-effectiveness in producing large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas in the presence of a metal catalyst.
Substitution: Involves nucleophilic or electrophilic reagents under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or rhodium catalysts.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines .
Scientific Research Applications
2,2-Dimethylpiperidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dimethylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a ligand that can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2,2-Dimethylpyrrolidine: Shares a similar structure but with a five-membered ring.
3-Hydroxypiperidine: Contains a hydroxyl group, offering different reactivity and applications.
1-Methyl-2-iodoterephthalate: Another piperidine derivative with distinct functional groups.
Uniqueness: 2,2-Dimethylpiperidine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
2,2-Dimethylpiperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a six-membered piperidine ring with two methyl groups attached to the second carbon. The compound's molecular formula is with a molecular weight of approximately 116.21 g/mol. It typically appears as a white crystalline solid and is soluble in water, making it suitable for various biological applications.
1. Neuroprotective Effects
Research indicates that derivatives of piperidine, including this compound, exhibit neuroprotective properties. These compounds may protect neurons from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
2. Antitumor Activity
Several studies have highlighted the potential anticancer properties of 2,2-dimethylpiperidine derivatives. For instance, compounds derived from this structure have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .
3. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of certain bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mode of action is thought to involve disruption of bacterial cell membranes .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Receptor Modulation : It acts on neurotransmitter receptors, influencing pathways related to anxiety and depression. For example, compounds similar to 2,2-dimethylpiperidine have been shown to block kappa-opioid receptors, which may reduce stress-induced behaviors in animal models .
- Enzyme Inhibition : Some derivatives inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in Alzheimer's disease pathology .
Case Study 1: Neuroprotection
A study conducted on the neuroprotective effects of piperidine derivatives demonstrated that this compound could significantly reduce neuronal death in models of oxidative stress. The study utilized both in vitro assays and in vivo models to validate the findings.
Case Study 2: Anticancer Activity
In vitro testing on FaDu hypopharyngeal tumor cells revealed that a derivative of 2,2-dimethylpiperidine induced apoptosis more effectively than standard treatments like bleomycin. The study emphasized the importance of structural modifications in enhancing biological activity.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Properties |
---|---|---|
1,4-Dimethylpiperidine | Methyl groups at positions 1 and 4 | Different pharmacological effects due to positional changes |
4-Methylpiperidine | Methyl group at position 4 | Potentially enhanced receptor affinity |
Piperidin-4-ylmethanol | Hydroxymethyl group at position 4 | Exhibits different neuroprotective profiles |
Properties
IUPAC Name |
2,2-dimethylpiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-7(2)5-3-4-6-8-7;/h8H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTJSSFBLHVKRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCN1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254339-11-1 | |
Record name | 2,2-dimethylpiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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